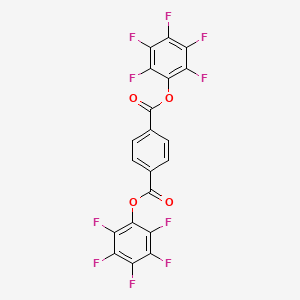

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is a chemical compound that belongs to the family of esters derived from 1,4-benzenedicarboxylic acid and pentafluorophenol. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester typically involves the esterification of 1,4-benzenedicarboxylic acid with pentafluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester undergoes various chemical reactions, including:

Substitution Reactions: The ester groups can be substituted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,4-benzenedicarboxylic acid and pentafluorophenol.

Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Various substituted esters or amides.

Hydrolysis: 1,4-benzenedicarboxylic acid and pentafluorophenol.

Reduction: Corresponding alcohols.

Aplicaciones Científicas De Investigación

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules and polymers.

Material Science: The compound is utilized in the development of advanced materials, including high-performance polymers and coatings.

Biology and Medicine: It serves as a reagent in the synthesis of biologically active compounds and pharmaceuticals.

Industry: The compound is employed in the production of specialty chemicals and intermediates for various industrial applications.

Mecanismo De Acción

The mechanism of action of 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pentafluorophenyl groups enhance the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

Similar Compounds

- 1,4-Benzenedicarboxylic acid, bis(4-nitrophenyl) ester

- 1,4-Benzenedicarboxylic acid, bis(2,4-dinitrophenyl) ester

- 1,4-Benzenedicarboxylic acid, bis(4-methylphenyl) ester

Uniqueness

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic properties and reactivity. The high electronegativity of fluorine atoms enhances the electrophilicity of the ester carbonyl carbon, making it more reactive towards nucleophiles compared to similar compounds with less electronegative substituents.

Actividad Biológica

1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester (CAS No. 133921-07-0) is a synthetic compound notable for its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10F10O4. Its structure features two pentafluorophenyl groups attached to a central dicarboxylic acid moiety, contributing to its lipophilicity and potential reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 406.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Not extensively studied |

Anticancer Properties

Research indicates that compounds similar to 1,4-benzenedicarboxylic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that benzene dicarboxylic acid esters can induce cytotoxic effects in various cancer cell lines. A notable study demonstrated that a related compound exhibited IC50 values of 42 µg/ml against HepG2 (human liver carcinoma) and 250 µg/ml against MCF-7 (human breast adenocarcinoma) cell lines, suggesting potential therapeutic applications in oncology .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : It may trigger apoptotic pathways in malignant cells while sparing normal cells.

- Cell Cycle Arrest : Similar compounds have been reported to cause cell cycle arrest at various phases, thereby impeding cancer cell division.

Study on Cytotoxicity

A study focused on the cytotoxic effects of dicarboxylic acid derivatives revealed that these compounds could selectively target cancer cells. The results indicated a marked reduction in viability for HepG2 and MCF-7 cells while showing minimal toxicity towards normal cell lines like NIH 3T3 and HaCaT . This selectivity is crucial for developing effective anticancer therapies with reduced side effects.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of related dicarboxylic acid esters. Compounds structurally similar to 1,4-benzenedicarboxylic acid have been reported to possess antimicrobial activity against various pathogens. For example, certain esters demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 1,2-Benzenedicarboxylic acid, Diethyl ester | Antimicrobial, antifouling |

| 1,2-Benzenedicarboxylic acid, Mono 2-ethylhexyl ester | Cytotoxic against cancer cell lines |

| Phthalic acid derivatives | Antioxidant and anti-inflammatory |

Propiedades

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl) benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H4F10O4/c21-7-9(23)13(27)17(14(28)10(7)24)33-19(31)5-1-2-6(4-3-5)20(32)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBORXJNAPMJTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H4F10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449449 |

Source

|

| Record name | 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133921-07-0 |

Source

|

| Record name | 1,4-Benzenedicarboxylic acid, bis(pentafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.